molecular formula C10H9NO3 B13117781 Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Cat. No.: B13117781
M. Wt: 191.18 g/mol
InChI Key: CFZRIKMQVHDVLI-UHFFFAOYSA-N
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Description

Methyl 6-methylbenzo[d]oxazole-2-carboxylate (CAS 110521-83-0) is a high-purity chemical reagent belonging to the class of 2-substituted benzoxazole derivatives. This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry for the development of novel bioactive molecules. Scientific research has established that 2-substituted benzoxazole derivatives exhibit a wide spectrum of biological potential , with particular promise as antimicrobial agents . Studies suggest that such compounds can exert their antibacterial effects through the inhibition of the bacterial enzyme DNA gyrase , an essential and attractive target for antibacterial drug discovery . The structure consists of a benzo[d]oxazole core with a carboxylate methyl ester at the 2-position and a methyl substituent at the 6-position. The molecular formula is C 10 H 9 NO 3 and the molecular weight is 191.18 g/mol . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-methyl-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3

InChI Key

CFZRIKMQVHDVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

There are several synthetic routes to obtain methyl 6-methylbenzo[d]oxazole-2-carboxylate. One common approach involves the condensation of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazole ring. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Methyl 6-methylbenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution reactions at the carboxylate group.
  • Oxidation and Reduction : Depending on reaction conditions, it may be oxidized or reduced.
  • Common Reagents : Reagents like sodium hydroxide, acid chlorides, and reducing agents play a role in its transformations.
  • Major Products : The primary product is the methyl ester of 6-methylbenzo[d]oxazole-2-carboxylic acid.

Scientific Research Applications

Methyl 6-methylbenzo[d]oxazole-2-carboxylate finds applications in various fields:

  • Chemistry : As a building block for more complex molecules.
  • Biology : It may serve as a probe or precursor in biological studies.
  • Medicine : Researchers explore its potential as a drug intermediate.
  • Industry : It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

The following analysis compares Methyl 6-methylbenzo[d]oxazole-2-carboxylate with structurally related compounds, focusing on substituent effects, heteroatom variations, and physicochemical properties.

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Substituents Molecular Weight (g/mol) Similarity Score* Key Applications/Properties
This compound 27383-92-2 6-CH₃, 2-COOCH₃ 191.18 Reference Intermediate in drug synthesis
Methyl 5-methylbenzo[d]oxazole-2-carboxylate 27383-91-1 5-CH₃, 2-COOCH₃ 191.18 0.83 Analogous reactivity, lower lipophilicity
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 954239-61-3 5-Br, 2-COOCH₃ 256.06 0.81 Cross-coupling precursor
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 954239-67-9 6-Br, 2-COOCH₃ 256.06 0.81 Enhanced electrophilicity
Methyl benzo[d]oxazole-2-carboxylate 27383-86-4 H, 2-COOCH₃ 177.16 0.79 Base compound for derivatization
Methyl 6-methylbenzo[d]thiazole-2-carboxylate 1236115-18-6 6-CH₃, 2-COOCH₃ (thiazole) 207.24 - Higher thermal stability

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Observations:

Substituent Position: Moving the methyl group from position 6 to 5 (e.g., 27383-91-1) reduces similarity to 0.83, indicating minor steric and electronic differences .

Bromo vs. Methyl : Bromo-substituted derivatives (e.g., 954239-61-3) exhibit lower similarity (0.81) due to increased molecular weight and altered electronic properties, making them suitable for Suzuki-Miyaura couplings .

Heteroatom Variation : Replacing oxygen with sulfur in the thiazole analog (1236115-18-6) increases molecular weight by ~16 g/mol and enhances thermal stability, as sulfur’s polarizability strengthens intermolecular interactions .

Spectral and Reactivity Differences

  • NMR Shifts : The methyl ester group at position 2 in oxazoles typically resonates at δ ~3.7–3.9 ppm in ¹H-NMR, while thiazole derivatives show downfield shifts due to sulfur’s electronegativity .
  • Reactivity : Oxazoles are more prone to hydrolytic cleavage under acidic conditions compared to thiazoles, which resist degradation due to sulfur’s lower electronegativity .

Biological Activity

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole ring, with a carboxylate ester group at the second position. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it possesses a molecular weight of approximately 189.21 g/mol. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of benzo[d]oxazole compounds, including this methyl ester, demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's cytotoxic effects were evaluated using IC50 values, revealing potent activity in the micromolar range. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells, comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53, promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.

Case Studies and Research Findings

  • Anticancer Efficacy : A detailed study evaluated various derivatives of benzo[d]oxazole compounds, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited superior cytotoxicity compared to others in its class .
  • Synergistic Effects : Research has explored the potential synergistic effects when combined with other chemotherapeutic agents. Combinations with doxorubicin showed enhanced efficacy in reducing cancer cell viability, suggesting potential for combination therapy strategies.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli20
AntimicrobialS. aureus15
AnticancerMCF-715
AnticancerA54918

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